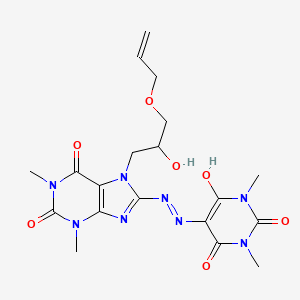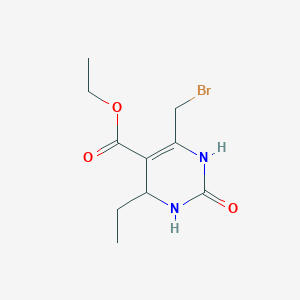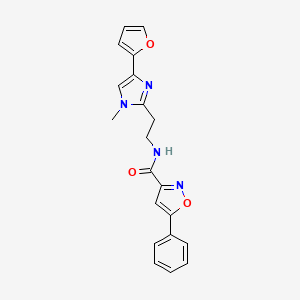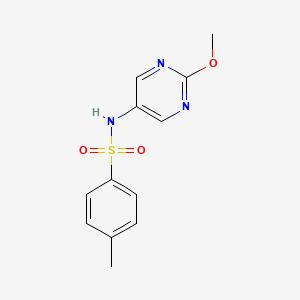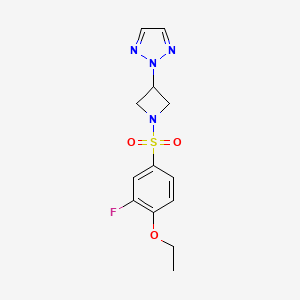
2-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a triazole-based azetidinyl sulfonamide that has been synthesized through a multistep reaction process. The compound has been found to exhibit significant biological activity, making it a promising candidate for further research.
Scientific Research Applications
Anticancer Potential
A study explored the synthesis of new naproxen derivatives, including compounds related to 1,2,4-triazoles, for anticancer activity. These compounds demonstrated significant activity against prostate cancer cell lines, indicating potential applications in cancer treatment (Han et al., 2018).
Chemical Synthesis and Characterization
Research on regioselective synthesis of fluorosulfonyl 1,2,3-triazoles from bromovinylsulfonyl fluoride highlights the versatility of these compounds in chemical synthesis. This method extends to the synthesis of various sulfonates, sulfonamides, and sulfonic acid derivatives of triazoles and other azole heterocycles, which are otherwise challenging to access (Thomas & Fokin, 2018).
Catalytic Transformations
A study demonstrated that N-sulfonyl-1,2,3-triazoles can react with water in the presence of a rhodium catalyst to produce α-amino ketones. This transformation, combined with copper(I)-catalyzed 1,3-dipolar cycloaddition with N-sulfonyl azides, achieves regioselective 1,2-aminohydroxylation of terminal alkynes (Miura et al., 2012).
Fluorescent Molecular Probes
Research into fluorescent molecular probes synthesized compounds with strong solvent-dependent fluorescence, correlated with solvent polarity. These compounds, with a "push-pull" electron transfer system, are useful in developing ultrasensitive fluorescent molecular probes for biological studies (Diwu et al., 1997).
Antibacterial and Antiproliferative Activities
Studies on the synthesis of 1,2,3-triazole derivatives have shown promising antibacterial and antiproliferative activities. For instance, certain sulfonyl-1H-1,2,3-triazolyl-thiomorpholine 1,1-dioxide derivatives exhibited notable antibacterial activity and radical scavenging ability (Sreerama et al., 2020). Similarly, 1-(4′-sulfamoylphenyl)-1,2,3-triazole derivatives displayed antiproliferative activity against various cancer cell lines, highlighting their potential as lead compounds for antitumor drugs (Li et al., 2018).
properties
IUPAC Name |
2-[1-(4-ethoxy-3-fluorophenyl)sulfonylazetidin-3-yl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O3S/c1-2-21-13-4-3-11(7-12(13)14)22(19,20)17-8-10(9-17)18-15-5-6-16-18/h3-7,10H,2,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRRDYYDEDOKNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3N=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-[5-(dimethylamino)furan-2-yl]-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile](/img/structure/B2663252.png)
![5-chloro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2663253.png)
![Ethyl 3,6-dibromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2663254.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2663255.png)

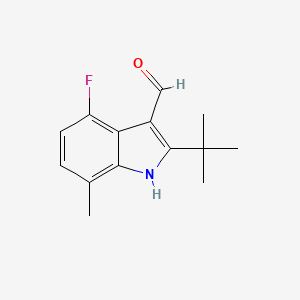
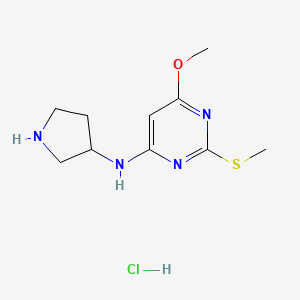
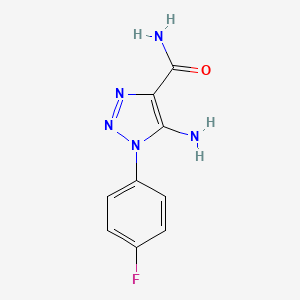
![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2663262.png)

